N'-(5-chloropentanoyl)-4-fluorobenzohydrazide
Overview
Description
N’-(5-chloropentanoyl)-4-fluorobenzohydrazide is an organic compound that features a benzohydrazide core substituted with a 5-chloropentanoyl group and a fluorine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloropentanoyl)-4-fluorobenzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with 5-chloropentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N’-(5-chloropentanoyl)-4-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloropentanoyl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 5-chloropentanoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones, typically under acidic or basic conditions.
Major Products Formed
Substitution: Derivatives with different substituents replacing the chlorine atom.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Condensation: Hydrazones and related compounds.
Scientific Research Applications
N’-(5-chloropentanoyl)-4-fluorobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N’-(5-chloropentanoyl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atom on the benzene ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N’-(5-chloropentanoyl)-4-chlorobenzohydrazide: Similar structure but with a chlorine atom instead of fluorine.
N’-(5-chloropentanoyl)-4-methylbenzohydrazide: Similar structure but with a methyl group instead of fluorine.
N’-(5-chloropentanoyl)-4-nitrobenzohydrazide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
N’-(5-chloropentanoyl)-4-fluorobenzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(5-chloropentanoyl)-4-fluorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c13-8-2-1-3-11(17)15-16-12(18)9-4-6-10(14)7-5-9/h4-7H,1-3,8H2,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYKHBKWSXVGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCCCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.